

In Vitro Efficacy of Regrelor on Platelet Aggregation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Regrelor disodium	
Cat. No.:	B1679259	Get Quote

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This technical guide provides an in-depth analysis of the in vitro inhibitory effects of Regrelor (also known as INS50589) on platelet aggregation. Regrelor is an experimental, reversible, and competitive antagonist of the P2Y12 receptor, a key mediator in the process of thrombosis. This document outlines the quantitative potency of Regrelor, details the experimental methodologies used for its assessment, and illustrates the relevant biological and experimental pathways.

Core Data: In Vitro IC50 of Regrelor

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). For Regrelor, the in vitro IC50 value for the antagonism of ADP-induced, P2Y12-mediated platelet aggregation has been determined to be 16 nM. This value indicates a high level of potency in inhibiting platelet function in a laboratory setting.

Table 1: Quantitative Inhibitory Potency of Regrelor

Compound	Target	Assay Type	Agonist	IC50 (nM)
Regrelor (INS50589)	P2Y12 Receptor	Platelet Aggregation	ADP	16

Mechanism of Action: P2Y12 Receptor Antagonism

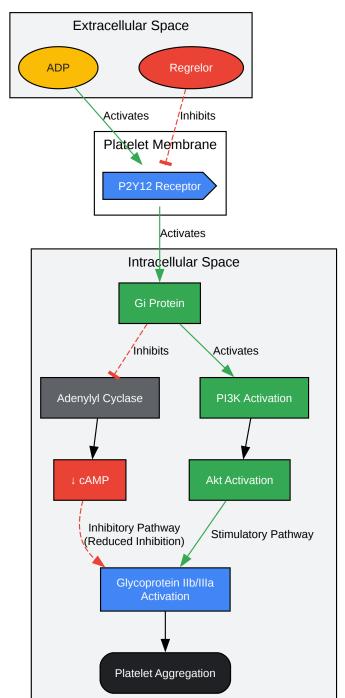






Regrelor exerts its antiplatelet effect by selectively binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP). Activation of the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. By competitively blocking the binding of ADP to the P2Y12 receptor, Regrelor effectively inhibits these downstream signaling events.





P2Y12 Signaling Pathway in Platelet Aggregation

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P2Y12 Signaling Pathway in Platelet Aggregation



Experimental Protocol: In Vitro Platelet Aggregation Assay

The determination of the IC50 value for Regrelor on platelet aggregation is typically performed using Light Transmission Aggregometry (LTA). The following is a representative, detailed protocol for such an assay.

- 1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
- Donor Selection: Whole blood is drawn from healthy, consenting human donors who have abstained from any medication known to affect platelet function for at least two weeks prior to donation.
- Anticoagulation: Blood is collected into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.
- Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.
- Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and, if necessary, adjusted with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
- 2. Light Transmission Aggregometry (LTA)
- Instrumentation: A dual-channel light transmission aggregometer is used for the assay.
- Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
- Assay Procedure:

Foundational & Exploratory





- Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and prewarmed to 37°C for a specified period (e.g., 5 minutes) in the aggregometer.
- Varying concentrations of Regrelor (or vehicle control) are added to the PRP and incubated for a defined time (e.g., 2-5 minutes) to allow for drug-receptor interaction.
- Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-20 μM).
- The change in light transmission is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate.
- 3. Data Analysis and IC50 Determination
- Quantification of Aggregation: The maximum percentage of platelet aggregation is determined for each concentration of Regrelor.
- Dose-Response Curve: The percentage of inhibition of aggregation is calculated relative to the vehicle control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the Regrelor concentration.
- IC50 Calculation: The IC50 value, the concentration of Regrelor that produces 50% inhibition
 of the maximum aggregation response, is calculated from the dose-response curve using
 non-linear regression analysis.



Sample Preparation Whole Blood Collection **Low-Speed Centrifugation** High-Speed Centrifugation (e.g., 200 x g, 15-20 min) (e.g., 2000 x g, 10-15 min) Collect Platelet-Rich Plasma (PRP) Collect Platelet-Poor Plasma (PPP) Light Transmission Aggregometry Calibrate Aggregometer (PPP=100%, PRP=0%) Incubate PRP at 37°C with Regrelor/Vehicle **Induce Aggregation** with ADP **Record Light Transmission** Data Analysis Generate Dose-Response Curve Calculate IC50 Value

Experimental Workflow for In Vitro Platelet Aggregation Assay

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Workflow for In Vitro Platelet Aggregation Assay







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